Pingbeimine C

Content Navigation

Researchers relying on Fritillaria extracts face confounding variables and irreproducible results due to low alkaloid content (~0.23%) and mixture complexity. Pingbeimine C, a highly purified cevanine-type C-nor-D-homosteroidal alkaloid, resolves this issue. • Achieve reproducible bioactivity data free from polysaccharide/saponin interference. • Defined stereochemistry ensures reliable SAR modeling and target engagement studies. • Available in research-grade purity for mechanistic and oncology screening programs.

CAS Number

Product Name

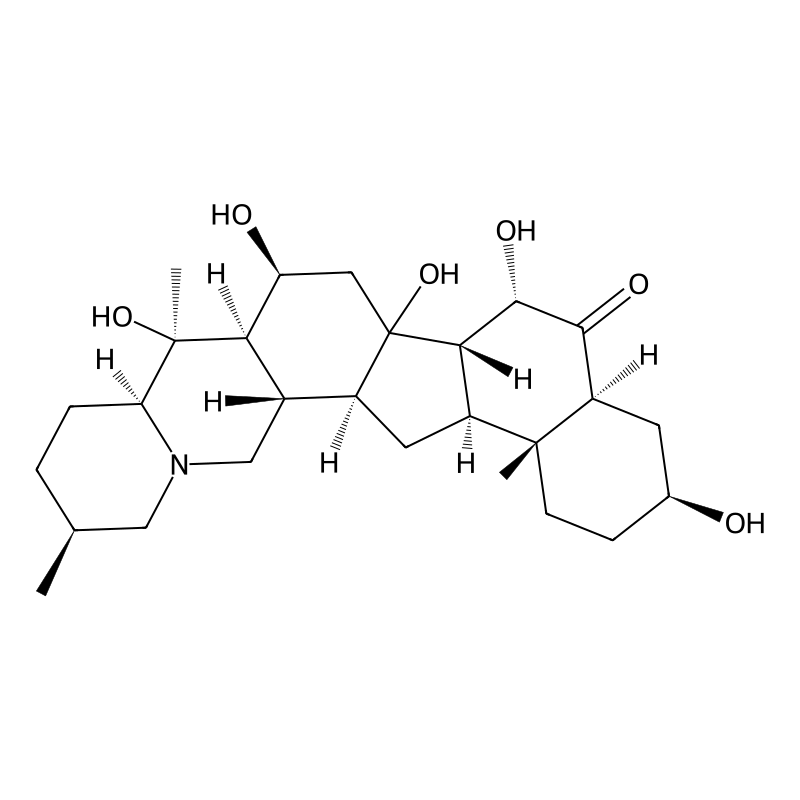

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pingbeimine C (CAS 128585-96-6) is a cevanine-type C-nor-D-homosteroidal alkaloid isolated from the bulbs of plants in the Fritillaria genus, such as Fritillaria ussuriensis Maxim. [REFS-1, REFS-2] As a member of the isosteroidal alkaloid class, it shares a core structure with other prominent Fritillaria compounds like peimine and peiminine, which are known for a range of biological activities, including antitussive, anti-inflammatory, and antitumor effects. [REFS-3, REFS-4] The procurement of specific, purified Fritillaria alkaloids is critical for research targeting defined molecular pathways, as the bioactivity profile is highly dependent on the precise stereochemistry and substitution patterns of the alkaloid structure. [5]

References

- [1] C. L. Li, R. H. Liu, X. S. Zhao, & S. X. Wang (1990). [Structure of pingbeimine C]. Yao Hsueh Hsueh Pao, 25(2), 127–130.

- [2] Sun, W., Wang, S., Wang, X., Zhang, L., & Xin, G. (2014). A new alkaloid from Fritillaria ussuriensis Maxim. Natural product research, 28(19), 1543–1547.

- [3] Shang, J. H., Cai, X. H., Zhao, Y. L., Feng, T., & Luo, X. D. (2017). Antitumor Activity of Isosteroidal Alkaloids from the Plants in the Genus Veratrum and Fritillaria. Current Protein & Peptide Science, 19(3), 303-310.

- [4] Wang, D., Wang, L., Wang, Y., Zhang, L., & Sun, W. (2022). A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. Plants, 11(17), 2199.

- [5] Xu, Y. K., Liu, Y. Q., Yang, L., Li, L. P., Li, J., & Yang, S. L. (2024). Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities. Phytochemistry, 225, 114172.

Substituting Pingbeimine C with a crude Fritillaria extract or a more common alkaloid like peimine introduces critical experimental variables that can invalidate research outcomes. The concentration of any single alkaloid within the plant bulb is typically low, often around 0.23% of total components, meaning that achieving an effective dose of Pingbeimine C from an extract would introduce an overwhelming mass of confounding molecules, including other alkaloids, saponins, and polysaccharides. [REFS-1, REFS-2] Furthermore, minor structural differences between alkaloids, such as those separating Pingbeimine C from peimine or peiminine, are known to result in distinct pharmacological activities and potencies, making them non-interchangeable for studies requiring mechanistic clarity or reproducible quantitative data. [2] For any investigation into structure-activity relationships (SAR) or specific molecular targets, the use of a highly purified, structurally confirmed compound like Pingbeimine C is a prerequisite for generating reliable and publishable results.

References

- [2] Qu, A., Wu, Q., Su, J., & Wang, Q. (2022). A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. Plants, 11(17), 2199.

- [3] Chen, C. H., Chen, J. J., & Lin, M. L. (2011). The pharmacological action of peimine and peiminine. Journal of the American Pharmaceutical Association, 20(7), 632-637.

Structural Specificity: Essential for Reproducible Structure-Activity Relationship (SAR) Studies

Pingbeimine C is a cevanine-type alkaloid structurally distinct from common analogs like peimine (verticine) and peiminine (verticinone). [1] Within the isosteroidal alkaloid class, subtle variations in stereochemistry or the position of hydroxyl and ketone groups are known to cause significant shifts in biological activity, such as anti-inflammatory or cytotoxic potency. [2] For example, studies on a range of Fritillaria ussuriensis alkaloids demonstrated that structurally similar compounds exhibited a wide range of potencies for inhibiting nitric oxide (NO) production, with IC50 values spanning from under 10 µM to significantly higher levels. [2] This demonstrates that biological function is highly sensitive to molecular structure in this compound class.

| Evidence Dimension | Structural influence on bioactivity |

| Target Compound Data | Defined chemical structure (CAS 128585-96-6). |

| Comparator Or Baseline | Closely related Fritillaria alkaloids (e.g., peimine, peiminine, and others) with distinct structures and varied biological potencies. |

| Quantified Difference | Not a direct comparison, but demonstrates that IC50 values for a given endpoint (e.g., NO inhibition) vary significantly based on minor structural changes within the alkaloid class. |

| Conditions | In vitro assays on various cell lines (e.g., LPS-stimulated RAW264.7 macrophages). |

This structural dependency makes substitution with an analog scientifically invalid for SAR studies or any research aiming to link a specific structure to a specific biological effect.

Purity and Reproducibility: Overcoming the Confounding Variables of Crude Botanical Extracts

The total alkaloid content in the source material, Fritillaria bulbs, is often less than 1%, with Pingbeimine C being just one of many constituents. [REFS-1, REFS-2] To illustrate, achieving a 50 µM experimental concentration of Pingbeimine C (MW 477.6 g/mol ) would require ~24 µg/mL of the pure compound. To obtain this amount from a crude extract where Pingbeimine C might represent a fraction of the 1% total alkaloids would necessitate using a very high concentration of the total extract, introducing a significant mass of bioactive and inert contaminants. These contaminants, including other alkaloids with their own effects (e.g., peimine, peiminine) and other phytochemicals like saponins, make it impossible to attribute observed results to Pingbeimine C alone. [2]

| Evidence Dimension | Purity and concentration of active compound |

| Target Compound Data | High purity solid (typically >98%), allowing for precise formulation of experimental concentrations. |

| Comparator Or Baseline | Crude Fritillaria extract, with low and variable concentrations of Pingbeimine C and high concentrations of confounding phytochemicals. |

| Quantified Difference | A pure compound provides a known molar concentration, whereas an extract provides an unquantified dose of the target compound alongside a high load of contaminants. |

| Conditions | Standard laboratory cell culture or biochemical assays requiring known concentrations of the test agent. |

Procuring the purified compound is the only way to ensure experimental reproducibility and generate data where effects can be unambiguously attributed to Pingbeimine C.

Differential Bioactivity Profile: Potential for Novel Anti-Inflammatory Mechanism Discovery

While many Fritillaria alkaloids exhibit anti-inflammatory properties, their potency and potential mechanisms can differ. For instance, peimine is reported to act via inhibition of voltage-dependent K+ channels (Kv1.3) and M2 muscarinic receptors. [1] In contrast, broad screening of alkaloids from Fritillaria ussuriensis shows that different structures have widely varying potencies in inhibiting LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key inflammatory marker. [2] Several novel and known alkaloids from this source showed significant inhibitory effects with IC50 values below 10 µM. [2] This documented functional diversity within the class underscores the value of Pingbeimine C as a distinct chemical entity for screening and mechanism-of-action studies in inflammation, as its specific target profile is not interchangeable with that of peimine or other common analogs.

| Evidence Dimension | Mechanism of Action & Bioactivity |

| Target Compound Data | A distinct chemical structure available for screening in anti-inflammatory and other bioassays. |

| Comparator Or Baseline | Peimine, a related alkaloid with known anti-inflammatory mechanisms involving Kv1.3 and M2 receptors. |

| Quantified Difference | The class exhibits a wide range of potencies (IC50 values) against inflammatory markers like NO, indicating that each unique structure, including Pingbeimine C, likely has a distinct activity level and mechanism. |

| Conditions | In vitro inflammation models, such as LPS-stimulated macrophages. |

For researchers seeking novel anti-inflammatory agents or exploring pathways not modulated by common alkaloids like peimine, procuring the structurally distinct Pingbeimine C is essential.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

For projects aiming to understand how specific functional groups on the C-nor-D-homosteroidal scaffold influence biological activity. The defined structure of Pingbeimine C provides a critical data point when compared against other analogs to build predictive SAR models for optimizing potency or selectivity. [1]

High-Throughput Screening and Hit-to-Lead Campaigns for Novel Bioactives

In screening campaigns for new therapeutic agents, particularly in oncology or immunology. The documented bioactivity of the isosteroidal alkaloid class, combined with the structural uniqueness of Pingbeimine C, makes it a valuable candidate for identifying novel hits that may have different target engagement profiles than more heavily studied analogs. [2]

Mechanistic Studies Requiring High Purity and Reproducibility

For any basic research into cell signaling or biochemical pathways where the effect of a single, defined molecular entity is required. Using high-purity Pingbeimine C eliminates the confounding variables present in botanical extracts, ensuring that observed results are directly attributable to the compound and can be reliably reproduced. [3]

References

- [1] Xu, Y. K., Liu, Y. Q., Yang, L., Li, L. P., Li, J., & Yang, S. L. (2024). Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities. Phytochemistry, 225, 114172.

- [2] Shang, J. H., Cai, X. H., Zhao, Y. L., Feng, T., & Luo, X. D. (2017). Antitumor Activity of Isosteroidal Alkaloids from the Plants in the Genus Veratrum and Fritillaria. Current Protein & Peptide Science, 19(3), 303-310.

- [3] Qu, A., Wu, Q., Su, J., & Wang, Q. (2022). A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species. Plants, 11(17), 2199.

XLogP3

Explore Compound Types